(S)-N-Boc-leucine-nitrile

Description

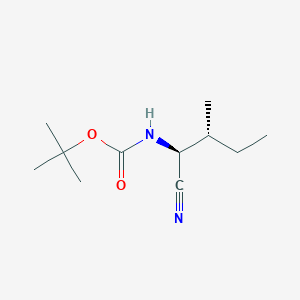

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTVKXQXWQJUTR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of S N Boc Leucine Nitrile

Direct Dehydration Approaches from N-Boc-L-leucinamide

The most straightforward method for synthesizing (S)-N-Boc-leucine-nitrile is the direct dehydration of N-Boc-L-leucinamide. This transformation involves the removal of a water molecule from the primary amide to form the nitrile functionality. The success of this approach hinges on the choice of dehydrating agent and the reaction conditions, which must be mild enough to avoid racemization of the chiral center.

Application of Dehydrating Agents and Reaction Conditions

A variety of dehydrating agents have been employed for the conversion of primary amides to nitriles. These reagents activate the amide oxygen, facilitating its departure as part of a water molecule. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). nih.gov

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a particularly mild and selective dehydrating agent that has found application in the synthesis of nitriles from primary amides. wikipedia.orghighfine.comiisc.ac.in It is known to effect dehydration under gentle conditions, often at room temperature, which is advantageous for preserving the stereochemical integrity of sensitive substrates. atlanchimpharma.com The reaction proceeds through an intramolecular elimination mechanism. wikipedia.orgiisc.ac.in Other modern reagents, such as those based on ethyl dichlorophosphate/DBU, have also been shown to be effective for this transformation under mild conditions. organic-chemistry.org

The choice of solvent is also critical. Anhydrous solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are commonly used to prevent the hydrolysis of the dehydrating agent and the product nitrile. The reaction temperature is another key parameter that needs to be optimized to ensure complete conversion without promoting side reactions or racemization.

Interactive Table: Dehydrating Agents for Nitrile Synthesis from Amides

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Et₃N, 25 °C, 10 h | Can be used in a one-pot reaction for deprotection and dehydration. nih.gov |

| Burgess Reagent | Anhydrous THF, Room Temp | Mild and selective, good for sensitive substrates. highfine.comiisc.ac.inatlanchimpharma.com |

| Phosphorus pentoxide (P₂O₅) | Heat | Harsh conditions, may not be suitable for chiral substrates. |

| Phosphoryl chloride (POCl₃) | Pyridine, Heat | Can cause side reactions. |

| Oxalyl chloride/DMSO | Et₃N, Room Temp, 1h | Effective for a diverse range of amides. organic-chemistry.org |

Stereochemical Purity Considerations in Dehydration

A primary concern in the synthesis of this compound is the preservation of the stereocenter at the α-carbon. Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to racemization, diminishing the enantiomeric purity of the final product.

Mild dehydrating agents like the Burgess reagent are often preferred because they operate under neutral or near-neutral conditions, minimizing the risk of epimerization. atlanchimpharma.com The stereochemical integrity of the product is typically verified using chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation of the purified compound. Studies have shown that dehydration of Nα-protected amino acid amides can proceed without altering the stereochemistry when appropriate reagents and conditions are used. atlanchimpharma.com For instance, copper(II)-catalyzed dehydration of chiral aldoximes has been shown to proceed with full retention of the absolute configuration. nih.gov

Indirect Synthetic Routes via Activated Carboxylic Acid Derivatives

An alternative to the direct dehydration of the amide involves multi-step sequences starting from the corresponding carboxylic acid, N-Boc-L-leucine. These routes typically involve the activation of the carboxylic acid, followed by a series of transformations to introduce the nitrogen and form the nitrile.

Conversion of N-Boc-L-leucine to Precursors

The synthesis often begins with N-Boc-L-leucine, a commercially available and stable starting material. medchemexpress.compeptide.com The carboxylic acid is first activated to facilitate subsequent reactions. Common activation methods include conversion to an acid chloride, a mixed anhydride, or an activated ester. For example, N-Boc-L-leucine can be converted to its corresponding imidazolide (B1226674) by reacting it with carbonyldiimidazole (CDI). google.com This activated intermediate can then be used in subsequent steps.

Another approach involves the conversion of N-Boc-L-leucine to N-Boc-L-leucinal, the corresponding aldehyde. This can be achieved through various reduction methods. The resulting aldehyde can then be converted to an aldoxime, which can be dehydrated to the nitrile. nih.govresearchgate.net

Multi-Step Approaches to Nitrile Formation

Once an activated precursor is obtained, several multi-step pathways can lead to the formation of this compound.

One common strategy is the conversion of the activated carboxylic acid into the primary amide, N-Boc-L-leucinamide, which is then dehydrated as described in section 2.1. This two-step process (activation followed by amidation) allows for the isolation and purification of the intermediate amide before the final dehydration step.

Another indirect route is the Strecker synthesis, which involves the reaction of an aldehyde with a cyanide source and an amine. nih.gov In the context of this compound synthesis, a derivative of N-Boc-L-leucinal could potentially be used. However, maintaining stereochemical control in a classical Strecker synthesis can be challenging.

A more controlled approach involves the conversion of the aldehyde (N-Boc-L-leucinal) to its corresponding aldoxime by reaction with hydroxylamine. The resulting N-Boc-L-leucinal oxime can then be dehydrated to the nitrile using a variety of reagents, including copper(II) acetate. nih.govresearchgate.net This method has been shown to be effective for the synthesis of chiral nitriles with high enantiomeric purity. nih.gov

Optimization of Synthetic Efficiency and Yield for this compound

Optimizing the synthesis of this compound involves maximizing the chemical yield while preserving the enantiomeric excess (e.e.). This requires careful selection of reagents, solvents, and reaction conditions.

For the direct dehydration of N-Boc-L-leucinamide, the optimization process would involve screening various dehydrating agents and their respective reaction parameters. For example, a study on the dehydration of chiral aldoximes identified trichloroacetonitrile (B146778) as an optimal co-substrate in a copper(II)-catalyzed system, leading to a high yield of 92% with full retention of configuration. nih.gov

Biocatalytic methods are also emerging as powerful tools for the synthesis of chiral intermediates. acs.org While not specifically detailed for this compound in the provided context, enzymatic reductions of ketones or resolutions of racemic mixtures can offer high enantioselectivity and environmentally benign reaction conditions. acs.org

Interactive Table: Factors for Optimization of this compound Synthesis

| Factor | Considerations |

|---|---|

| Synthetic Route | Direct dehydration vs. multi-step synthesis. Choice depends on starting material availability and desired purity. |

| Reagents | Mildness of dehydrating agents to prevent racemization. Efficiency of coupling reagents in multi-step routes. |

| Stereochemical Control | Use of chiral catalysts or reagents. Reaction conditions that minimize epimerization. |

| Reaction Conditions | Anhydrous solvents, optimized temperature, and reaction time to maximize yield and purity. |

| Purification | Effective chromatographic or crystallization methods to isolate the pure enantiomer. |

Green Chemistry Principles in this compound Synthesis

The synthesis of specialty chemicals and pharmaceutical intermediates like this compound is increasingly being evaluated through the lens of green chemistry. This framework, encapsulated by twelve core principles, advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances. unsw.edu.auopcw.orgopenstax.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, designing for energy efficiency, and utilizing catalysis over stoichiometric reagents. openstax.orgacs.org The application of these principles to the synthesis of this compound primarily focuses on its most common and critical synthetic step: the dehydration of the primary amide precursor, (S)-N-Boc-leucinamide.

Traditional methods for converting primary amides to nitriles often rely on stoichiometric dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphoryl chloride (POCl₃). chemistrysteps.com While effective, these reagents generate significant amounts of corrosive and environmentally harmful waste, leading to a low atom economy and a high E-factor (kg waste/kg product). Similarly, reagents like the Burgess reagent, although used in modern synthesis, present challenges for large-scale, environmentally benign production. researchgate.netnih.gov

In contrast, green chemistry promotes the development of catalytic alternatives that are more efficient and sustainable. acs.org Catalytic dehydration reactions reduce waste as the catalyst is used in small amounts and can, in principle, be recycled. organic-chemistry.orgrsc.org Research has explored various catalytic systems, including the use of cesium fluoride (B91410) (CsF) as a simple and effective catalyst for the dehydration of primary amides, affording nitriles in high yields. sioc-journal.cn The development of syntheses for complex molecules like the antiviral drug Nirmatrelvir (B3392351), which involves a nitrile intermediate, has spurred the adoption of greener conditions. For instance, the dehydration of a primary amide has been achieved using trifluoroacetic anhydride (TFAA) and N-methylmorpholine in 2-MeTHF, a solvent considered a greener alternative to chlorinated solvents. nih.gov

The choice of solvent is another critical aspect of green synthesis. imist.ma Conventional syntheses frequently employ hazardous solvents like dioxane or chlorinated solvents such as dichloromethane (DCM). nih.govnih.gov Green approaches prioritize the use of water, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions. researchgate.netmdpi.comnih.gov Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have also emerged as ecofriendly catalytic media for nitrile synthesis. organic-chemistry.org

Biocatalysis represents a frontier in green chemistry, offering high selectivity and mild reaction conditions. core.ac.uk Enzyme-catalyzed reactions often proceed at ambient temperature and pressure in aqueous media, significantly boosting energy efficiency and safety. opcw.orgcore.ac.uk For nitrile synthesis, aldoxime dehydratases are enzymes that can convert aldoximes to nitriles with water as the sole byproduct, presenting a highly sustainable route. mdpi.com While this involves a different starting material than (S)-N-Boc-leucinamide, it exemplifies the potential of biotechnology to create greener synthetic pathways for chiral nitriles.

The table below summarizes and compares various synthetic approaches for the dehydration of a primary amide to a nitrile, a key transformation in producing this compound, highlighting the shift from traditional methods to greener alternatives.

Interactive Data Table: Comparison of Dehydration Methods for Nitrile Synthesis

| Method | Reagent/Catalyst | Solvent | Green Chemistry Considerations |

| Traditional Stoichiometric | Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂) | Dichloromethane (DCM) or Dioxane | Generates significant acidic waste; uses hazardous chlorinated or toxic solvents; low atom economy. chemistrysteps.com |

| Modern Stoichiometric | Burgess Reagent | Dichloromethane (DCM) / Tetrahydrofuran (THF) | Milder conditions than classic reagents but still stoichiometric; generates waste; often requires chlorinated solvents. researchgate.netnih.gov |

| Greener Catalytic | Trifluoroacetic anhydride (TFAA) / N-methylmorpholine (NMM) | 2-Methyltetrahydrofuran (2-MeTHF) | Avoids Burgess reagent and chlorinated solvents; 2-MeTHF is a bio-based, greener solvent alternative. nih.gov |

| Greener Catalytic | Cesium fluoride (CsF) (catalytic) | Not specified | Simple, catalytic system reduces waste compared to stoichiometric reagents. sioc-journal.cn |

| Biocatalytic | Aldoxime Dehydratase | Water (Buffer) | Operates under mild, aqueous conditions (ambient temp/pressure); highly selective; water is the only byproduct; excellent atom economy. mdpi.com |

Reactivity and Transformational Chemistry of S N Boc Leucine Nitrile

Nucleophilic Additions to the Nitrile Functionality

The carbon-nitrogen triple bond in (S)-N-Boc-leucine-nitrile is strongly polarized, rendering the carbon atom electrophilic and thus a target for nucleophilic attack. openstax.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of functional groups.

Grignard Reagent and Organolithium Additions for Ketone Synthesis

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), to the nitrile functionality is a well-established method for the synthesis of ketones. organic-chemistry.orgresearchgate.net The reaction proceeds via the nucleophilic addition of the organometallic's carbanion to the electrophilic nitrile carbon. This forms a new carbon-carbon bond and generates an intermediate imine anion salt. organic-chemistry.orgmasterorganicchemistry.com Subsequent acidic workup hydrolyzes the imine intermediate to yield the corresponding ketone. masterorganicchemistry.comlibretexts.org

The general mechanism involves the initial attack of the Grignard or organolithium reagent on the nitrile to form a stable metalloimine intermediate. organic-chemistry.org Hydrolysis of this intermediate furnishes an imine, which is then further hydrolyzed to the final ketone product, releasing ammonia (B1221849) in the process. organic-chemistry.orglibretexts.org This method is highly effective for producing unsymmetrical ketones. organic-chemistry.org In the context of this compound, this reaction allows for the introduction of a new alkyl, aryl, or vinyl group, converting the leucine (B10760876) side chain into a more complex keto-functionalized structure while preserving the stereocenter and the N-Boc protecting group.

Table 1: Synthesis of Ketones from Nitriles via Organometallic Addition

| Reagent Type | Generic Reagent | Intermediate | Final Product |

| Grignard Reagent | R-MgX | Imine Anion Salt | Ketone |

| Organolithium | R-Li | Imine Anion Salt | Ketone |

This table illustrates the general transformation of a nitrile to a ketone using organometallic reagents.

Reductions to Aldehydes and Amines (e.g., DIBAL-H, catalytic hydrogenation)

The nitrile group can be selectively reduced to either an aldehyde or a primary amine, depending on the choice of reducing agent and reaction conditions.

Reduction to Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is a powerful and bulky reducing agent widely used for the partial reduction of nitriles to aldehydes. masterorganicchemistry.comcommonorganicchemistry.com The reaction involves the coordination of the Lewis acidic aluminum center to the nitrile nitrogen, followed by the transfer of a single hydride ion to the nitrile carbon. masterorganicchemistry.comchemistrysteps.com This forms an aluminum-imine intermediate. chemistrysteps.com Critically, the reaction is typically carried out at low temperatures (e.g., -78 °C) and with only one equivalent of DIBAL-H to prevent over-reduction. masterorganicchemistry.com An aqueous workup then hydrolyzes the imine intermediate to afford the aldehyde. masterorganicchemistry.comchemistrysteps.com This method provides a direct route to (S)-N-Boc-leucinal, a valuable chiral aldehyde for further synthetic elaborations. orgsyn.org

Reduction to Amines: Complete reduction of the nitrile group yields a primary amine. This can be achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄), which adds two hydride equivalents to the nitrile carbon. openstax.orglibretexts.org Alternatively, catalytic hydrogenation is a common industrial method. researchgate.net This process typically employs catalysts such as Raney Nickel, palladium, or cobalt under a hydrogen atmosphere. researchgate.net The selective hydrogenation of nitriles to primary amines can be challenging, as side reactions can lead to secondary and tertiary amines. researchgate.net However, specific iron pincer complexes have shown high activity and selectivity for this transformation. rsc.org For substrates containing a Boc group, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), has been used to reduce nitriles to the corresponding Boc-protected amines. organic-chemistry.org

Table 2: Reduction of this compound

| Reagent/Catalyst | Conditions | Product | Product Type |

| DIBAL-H (1 equiv.) | Low temperature (e.g., -78 °C) | (S)-N-Boc-leucinal | Aldehyde |

| LiAlH₄ | Ether or THF, then H₂O workup | (S)-N-Boc-3-amino-4-methylpentylamine | Primary Amine |

| H₂ / Raney Ni | NaOH, EtOH, 1 bar H₂ | (S)-N-Boc-3-amino-4-methylpentylamine | Primary Amine |

| NiCl₂ / NaBH₄ | Methanol | (S)-N-Boc-3-amino-4-methylpentylamine | Primary Amine |

This table summarizes common reduction methods for converting the nitrile group into an aldehyde or a primary amine.

Addition of Nitrogen and Oxygen Nucleophiles

The nitrile group of this compound can also react with heteroatomic nucleophiles, although this is less common than the transformations described above.

Nitrogen Nucleophiles: The addition of amines to nitriles can lead to the formation of amidines. This reaction is often catalyzed by Lewis acids to enhance the electrophilicity of the nitrile carbon.

Oxygen Nucleophiles: Alcohols can add to nitriles under acidic catalysis (the Pinner reaction) to form imidate salts. Subsequent hydrolysis of the imidate can yield an ester. However, the strongly acidic conditions required for the Pinner reaction are generally incompatible with the acid-labile Boc protecting group, making this transformation challenging without simultaneous deprotection. organic-chemistry.orgresearchgate.net A potential alternative involves the intramolecular addition of an oxygen nucleophile. For instance, N-Boc protected amines can undergo palladium-catalyzed allylic C-H oxidation to form oxazolidinones, where the carbamate (B1207046) oxygen acts as the nucleophile. acs.org While not a direct addition to a nitrile, this illustrates the nucleophilic potential of the Boc group's oxygen atoms under specific catalytic conditions.

Hydrolytic Transformations of the Nitrile Group

The hydrolysis of the nitrile functionality is a fundamental transformation that converts the cyano group into a primary amide and subsequently into a carboxylic acid. libretexts.orgchemistrysteps.com The reaction can be catalyzed by either acid or base, with the choice of catalyst having significant implications for substrates containing other sensitive functional groups, such as the Boc protecting group.

Acid-Catalyzed Hydrolysis to Carboxylic Acids and Amides

Under acidic aqueous conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon and, after a proton transfer, forming an imidic acid intermediate. libretexts.orgchemistrysteps.com This intermediate rapidly tautomerizes to the more stable amide. libretexts.org The amide can often be isolated, but under more forcing conditions (e.g., higher temperatures or stronger acid), it will undergo further hydrolysis to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

A critical consideration for this compound is the acid sensitivity of the Boc group. researchgate.net Strong acidic conditions required for complete hydrolysis of the nitrile to the carboxylic acid will invariably cleave the Boc protecting group. researchgate.net However, careful control of reaction conditions, such as using a stoichiometric amount of acid or specific reagents like FeCl₃, may allow for selective transformation or deprotection. researchgate.net It has been noted that including a sacrificial nitrile like acetonitrile (B52724) (CH₃CN) during acidic N-Boc deprotection can reduce the undesired competitive hydrolysis of a target nitrile group. researchgate.net

Base-Catalyzed Hydrolysis to Carboxylic Acids and Amides

Base-catalyzed hydrolysis is generally more compatible with the Boc protecting group, which is stable under basic conditions. organic-chemistry.orgresearchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. openstax.orgchemistrysteps.com This forms an imine anion, which is then protonated by water to give a hydroxy imine (an imidic acid). openstax.orgchemistrysteps.com This intermediate tautomerizes to the amide. openstax.org Similar to the acid-catalyzed pathway, the amide can be the final product under mild conditions, or it can be further hydrolyzed to a carboxylate salt upon heating or with excess base. chemistrysteps.com A final acidification step is required to protonate the carboxylate and obtain the carboxylic acid. This pathway provides a reliable method for converting this compound into (S)-N-Boc-leucine amide or (S)-N-Boc-leucine.

Table 3: Hydrolysis of this compound

| Catalyst | Conditions | Intermediate Product | Final Product | Compatibility with Boc Group |

| Acid (e.g., H₂SO₄, HCl) | H₂O, Heat | (S)-N-Boc-leucine amide | (S)-Leucine | Poor (cleavage is likely) |

| Base (e.g., NaOH, KOH) | H₂O/EtOH, Heat | (S)-N-Boc-leucine amide | (S)-N-Boc-leucine | Excellent |

This table compares the outcomes and compatibility of acid- and base-catalyzed hydrolysis for this compound.

Chemo- and Regioselective Hydrolysis Control

The hydrolysis of the nitrile group in this compound can be controlled to selectively yield either the corresponding amide or carboxylic acid. This selectivity is crucial for its application in the synthesis of more complex molecules.

The conversion of nitriles to amides or carboxylic acids can be achieved under acidic or basic conditions. libretexts.org However, achieving chemoselectivity, particularly the partial hydrolysis to the amide, often requires milder and more controlled methods. Biocatalytic approaches using enzymes like nitrilases or nitrile hydratases offer a high degree of selectivity. acsgcipr.org Nitrile hydratases are particularly useful as they hydrate (B1144303) the nitrile to the corresponding amide without further hydrolysis to the carboxylic acid. acsgcipr.org In contrast, nitrilases typically convert the nitrile directly to the carboxylic acid. acsgcipr.org

For N-Boc protected β-amino nitriles, studies have shown that the bulky Boc group can influence the accessibility of the nitrile to the active site of some enzymes, occasionally preventing hydrolysis. csir.co.za However, in other cases, N-Boc protected amino nitriles have been successfully hydrolyzed. The choice of enzyme and reaction conditions, such as pH, is critical for a successful transformation. For instance, the hydrolysis of some amino nitriles is more efficient at a higher pH (e.g., pH 9.0) to avoid protonation of the amino group. csir.co.za

Chemical methods for the selective hydrolysis of nitriles to amides often involve the use of specific reagents and conditions. For example, controlled hydration can sometimes be achieved using acid or base catalysis under carefully monitored conditions to stop the reaction at the amide stage.

α-Functionalization of the Leucine Moiety in this compound

The α-carbon of this compound is acidic due to the electron-withdrawing effect of the adjacent nitrile group, allowing for deprotonation to form a stabilized carbanion. masterorganicchemistry.com This carbanion can then be functionalized through various electrophilic substitution reactions.

Enolate Chemistry and Alkylation Strategies

The deprotonation of the α-carbon of N-Boc-leucine-nitrile with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), generates a nitrile-stabilized anion, which is an enolate equivalent. masterorganicchemistry.comnih.govacs.org This nucleophilic species can readily react with a variety of electrophiles, most notably alkyl halides, in what is known as an alkylation reaction. libretexts.org

This strategy is a powerful tool for the synthesis of α-substituted amino acid derivatives. nih.govnih.gov The reaction typically proceeds via an SN2 mechanism, and therefore is most effective with primary and secondary alkyl halides. libretexts.org The use of a strong base ensures complete formation of the enolate, preventing side reactions where the starting nitrile might act as a nucleophile. libretexts.org

Table 1: Alkylation of N-Boc-α-amino nitriles

| N-Boc-α-amino nitrile | Base | Alkylating Agent | Product | Reference |

|---|---|---|---|---|

| This compound | LDA | Methyl iodide | (S)-N-Boc-α-methylleucine-nitrile | acs.org |

| N-Boc-α-amino nitrile | LHMDS | Benzyl bromide | N-Boc-α-benzylamino nitrile | acs.org |

This table is for illustrative purposes and specific yields and conditions can be found in the cited literature.

Stereocontrol in α-Substitutions

When a new stereocenter is created during the α-alkylation of this compound, controlling the stereochemistry of this new center is of paramount importance. The stereochemical outcome of the alkylation is influenced by several factors, including the existing stereocenter, the choice of base, solvent, and any chiral auxiliaries that may be employed. acs.orgnih.gov

The incoming electrophile can approach the planar enolate from two faces (re or si), leading to the formation of two diastereomers. The inherent chirality of the (S)-leucine moiety can direct the approach of the electrophile, leading to a degree of diastereoselectivity. This is known as substrate-controlled stereoselection. In some cases, the use of specific counterions (e.g., magnesium or copper) can enhance the diastereoselectivity of alkylations of cyclic nitriles. nih.gov

For acyclic systems like this compound, achieving high diastereoselectivity can be more challenging. The use of chiral auxiliaries attached to the nitrogen or other parts of the molecule can enforce a particular conformation of the enolate, leading to a highly stereoselective alkylation. masterorganicchemistry.com For example, the alkylation of bicyclic N,O-acetals derived from amino acids has been shown to proceed with high diastereoselectivity. acs.org

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations Involving the Nitrile

The nitrile group of this compound can participate in various transition metal-catalyzed reactions. Palladium catalysis, in particular, has been widely used for cross-coupling reactions. sigmaaldrich.com While direct cross-coupling with the nitrile group can be challenging, it can act as a directing group for C-H activation at other positions in the molecule. beilstein-journals.org

More commonly, the nitrile group itself is transformed. For instance, palladium-catalyzed reactions can be used to convert nitriles to ketones. frontiersin.org Supported palladium nanoparticles have been employed for the intermolecular carbopalladation of nitriles with organoboron compounds to synthesize ketones. frontiersin.org

Other transition metals are also utilized in reactions involving nitriles. For example, ruthenium-catalyzed reactions have been developed for the N-alkylation of amino acid esters. d-nb.info Furthermore, the reduction of the nitrile group to a primary amine is a common transformation, often catalyzed by transition metals like nickel (e.g., Raney nickel) or palladium. researchgate.net This reduction is a key step in many synthetic sequences where the nitrile acts as a placeholder for an amine functionality. nih.govbeilstein-journals.org

Manipulation of the N-Boc Protecting Group and its Influence on Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comnih.gov

The Boc group in this compound is generally stable to basic, oxidative, and many nucleophilic conditions. researchgate.net This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the nitrile group or the α-carbon, without affecting the protected amine.

Deprotection of the N-Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. total-synthesis.comnih.gov The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com Other methods for Boc deprotection include the use of Lewis acids, or heating in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). google.comorganic-chemistry.org Milder, more selective methods are continuously being developed. nih.govmdpi.com

The presence of the Boc group significantly influences the reactivity of the molecule. It deactivates the nitrogen atom, preventing it from participating in nucleophilic reactions. The steric bulk of the Boc group can also influence the stereochemical outcome of reactions at adjacent centers. Upon removal of the Boc group, the resulting primary amine can undergo a variety of subsequent reactions, such as acylation, alkylation, or cyclization, which is a key strategy in the synthesis of complex nitrogen-containing molecules like alkaloids. nih.govbeilstein-journals.org For instance, deprotection of the Boc group followed by intramolecular displacement can be used to form heterocyclic rings. nih.gov

Applications of S N Boc Leucine Nitrile As a Chiral Building Block in Complex Molecule Synthesis

Asymmetric Synthesis of Leucine-Derived Amino Acid Analogues and Peptidomimetics

The structural motif of leucine (B10760876) is prevalent in numerous biologically active peptides and natural products. Consequently, the synthesis of modified leucine analogues and peptidomimetics is of significant interest in medicinal chemistry for the development of novel therapeutic agents with enhanced properties such as increased metabolic stability, improved receptor affinity, and controlled conformational preferences. (S)-N-Boc-leucine-nitrile serves as a key starting material in this endeavor.

Incorporation into Peptide Scaffolds

The incorporation of non-proteinogenic amino acids into peptide chains is a well-established strategy for modulating the biological and pharmacological properties of peptides. While direct literature specifically detailing the incorporation of this compound into peptide scaffolds is limited, the general principles of peptide synthesis using Boc-protected amino acids are widely applicable. The Boc (tert-butyloxycarbonyl) protecting group is stable under various coupling conditions and can be readily removed under acidic conditions, allowing for the stepwise elongation of a peptide chain.

The synthesis of peptides containing a leucine-nitrile moiety would typically involve the coupling of this compound with another amino acid or peptide fragment using standard peptide coupling reagents. The nitrile group can serve as a bioisostere for a carboxylic acid or other functional groups, potentially influencing the binding affinity and selectivity of the resulting peptidomimetic. For instance, the incorporation of hexafluoroleucine, a leucine analogue, into peptides has been successfully achieved using a Boc-strategy, highlighting the feasibility of incorporating modified leucine derivatives into peptide backbones. lookchem.com

Synthesis of Conformationally Restricted Amino Acid Derivatives

Conformationally restricted amino acid derivatives are crucial tools in the design of peptidomimetics with well-defined secondary structures. By limiting the conformational flexibility of a peptide, it is possible to favor a specific bioactive conformation, leading to enhanced potency and selectivity. The transformation of the nitrile group in this compound into various cyclic structures can lead to the formation of conformationally constrained leucine analogues.

While specific examples starting from this compound are not extensively documented, the general strategy of utilizing chiral amino acid derivatives for the synthesis of constrained analogues is a common practice. These constrained derivatives can then be incorporated into peptides to induce specific turns or helical structures.

Construction of Chiral Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. The inherent chirality of this compound makes it an attractive precursor for the enantioselective synthesis of a variety of heterocyclic systems, where the stereochemistry of the final product is controlled by the starting material.

Pyrrolidine and Piperidine (B6355638) Derivatives

Pyrrolidine and piperidine rings are core structures in a vast number of alkaloids and synthetic drugs. The synthesis of enantiomerically pure substituted pyrrolidines and piperidines is a significant challenge in organic synthesis. While direct synthesis from this compound is not prominently reported, related methodologies suggest its potential. For instance, the enantioselective cyclization of nitrile anions has been employed to synthesize substituted pyrrolidines. nih.gov This strategy could potentially be adapted to derivatives of this compound.

Furthermore, multi-step synthetic routes starting from natural α-amino acids like L-glutamic acid have been developed to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.netniscpr.res.in A similar conceptual approach could be envisioned starting from (S)-N-Boc-leucine, with the nitrile derivative offering alternative synthetic pathways. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key pharmaceutical intermediate, has also been efficiently achieved, demonstrating the importance of chiral N-Boc protected piperidines. nih.gov

| Starting Material | Target Heterocycle | Key Synthetic Strategy | Reference |

| 2-chloro-1-(2,4-difluorophenyl)-ethanone | (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | Nitrile anion cyclization | nih.gov |

| L-glutamic acid | 3-(N-Boc amino) piperidine derivatives | Multi-step synthesis involving reduction and cyclization | researchgate.netniscpr.res.in |

| N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | Asymmetric reduction | nih.gov |

Imidazole (B134444) and Oxazole (B20620) Frameworks

Imidazole and oxazole rings are important five-membered aromatic heterocycles found in many biologically active compounds. The synthesis of these heterocycles often involves the construction of the ring from acyclic precursors. Nitriles are common starting materials in various imidazole and oxazole syntheses. google.comnih.govresearchgate.net

For instance, a transition metal-free, base-mediated deaminative coupling of benzylamines with nitriles provides a direct route to 2,4,5-trisubstituted imidazoles. google.com While a specific example using this compound is not provided, this methodology highlights a potential pathway for its utilization in imidazole synthesis. Similarly, various methods exist for the synthesis of oxazoles from nitriles, including their reaction with acetylenes. researchgate.net The van Leusen oxazole synthesis is another powerful method that can utilize nitrile-containing precursors. nih.gov

| Precursor Type | Target Heterocycle | General Synthetic Method | Reference |

| Nitriles and Benzylamines | Imidazoles | Base-mediated deaminative coupling | google.com |

| Nitriles and Acetylenes | Oxazoles | Metal-free annulation | researchgate.net |

| β-enamino ketoesters | 1,2-Oxazoles | Cycloaddition with hydroxylamine | nih.gov |

Synthesis of other Azacycles

The versatility of the nitrile group in this compound extends to the potential synthesis of other nitrogen-containing ring systems (azacycles). Intramolecular cyclization reactions involving the nitrile group are a powerful tool for the construction of cyclic amines. nih.gov For example, the total synthesis of Lepadiformine alkaloids has been achieved using N-Boc α-amino nitriles as key intermediates in a reductive cyclization strategy. nih.gov This approach demonstrates the utility of chiral aminonitriles in the stereoselective construction of complex polycyclic alkaloids.

Furthermore, amino acids have been utilized as starting materials for the synthesis of fused heterocyclic systems, such as triazinoquinazolinones and triazepinoquinazolinones, showcasing the broad applicability of chiral amino acid derivatives in the synthesis of diverse azacycles. nih.gov

| Precursor | Target | Key Reaction | Reference |

| N-Boc α-amino nitriles | Lepadiformine Alkaloids | Reductive cyclization | nih.gov |

| Indoles with cyanohydrin components | Fused Polycyclic Indoles | Pd-Catalyzed Intramolecular C-H Addition to Nitriles | nih.gov |

| Amino acids | Triazinoquinazolinones | Multi-step synthesis and cyclization | nih.gov |

Precursor in the Stereoselective Synthesis of Chiral Amines, Alcohols, and Ketones

The synthetic flexibility of the nitrile group in this compound allows for its conversion into several other key functional groups while preserving the integrity of the adjacent chiral center. This makes it a powerful intermediate for producing a variety of chiral molecules.

Chiral Amines: The most direct application of this compound is its stereoselective reduction to the corresponding chiral vicinal diamine. The Boc (tert-butoxycarbonyl) protecting group is stable under various nitrile reduction conditions, allowing for the selective transformation of the nitrile moiety. Catalytic hydrogenation is a common and effective method for this conversion. nih.govdundee.ac.uk Reagents such as palladium-activated Raney-nickel have been successfully employed to reduce nitriles to primary amines without cleaving the acid-labile Boc group. dundee.ac.uksigmaaldrich.com This method is advantageous as it often proceeds with high fidelity, ensuring that the original stereochemistry of the leucine backbone is retained in the resulting amine product. Another mild catalytic process involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), which is also compatible with the Boc protecting group. researchgate.net

| Transformation | Reagent/Catalyst | Product Type | Key Feature |

| Nitrile to Amine | Palladium-activated Raney-Nickel | Chiral Diamine | High selectivity, Boc group remains intact. dundee.ac.uksigmaaldrich.com |

| Nitrile to Amine | Nickel Boride (NiCl₂ + NaBH₄) | Chiral Diamine | Mild, catalytic, resilient to air/moisture. researchgate.net |

Chiral Ketones: The nitrile group can be effectively converted into a ketone through the addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. ucalgary.caopenstax.org The reaction proceeds via nucleophilic addition to the electrophilic carbon of the nitrile, forming an intermediate imine anion. libretexts.org This intermediate is stable and does not undergo a second addition. Subsequent acidic aqueous workup hydrolyzes the imine to furnish the desired ketone. ucalgary.calibretexts.org This transformation allows for the introduction of a new carbon-carbon bond, significantly increasing molecular complexity while setting the stage for further functionalization.

| Transformation | Reagent/Catalyst | Intermediate | Product Type |

| Nitrile to Ketone | 1. Grignard Reagent (R-MgX) or Organolithium (R-Li) 2. Aqueous Acid (H₃O⁺) | Imine Anion | Chiral α-Amino Ketone |

Chiral Alcohols: While not a direct conversion, chiral alcohols can be synthesized from this compound in a two-step sequence. First, the nitrile is converted to a chiral ketone using an organometallic reagent as described above. The resulting α-amino ketone can then undergo a stereoselective reduction to produce a chiral amino alcohol. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group. Reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) are known to efficiently reduce N-protected amino acid derivatives to their corresponding amino alcohols without loss of enantiomeric purity. researchgate.net This two-step pathway provides access to valuable chiral 1,2-amino alcohol motifs, which are prevalent in many biologically active molecules. researchgate.net

Contributions to the Total Synthesis of Natural Products and Bioactive Molecules (Focus on synthetic pathways)

α-Amino nitriles are recognized as fundamental building blocks for the synthesis of natural products and other complex bioactive molecules. researchgate.netrsc.org Their bifunctional nature allows them to act as both nucleophiles and electrophiles, providing a platform for diverse synthetic strategies. Although specific total syntheses commencing directly from this compound are not extensively documented, its potential is evident from the well-established reactivity of its functional groups.

The synthetic pathways enabled by this chiral building block are significant. For instance, the conversion to chiral diamines provides a route to alkaloids and peptide mimics where the diamine structure forms a core part of the molecular backbone. The transformation into chiral ketones opens pathways to a variety of natural products containing α-amino ketone or α-amino alcohol moieties after subsequent reduction. These structural motifs are present in numerous natural products with diverse biological activities. researchgate.net

A hypothetical synthetic pathway towards a complex molecule might involve an initial Grignard reaction with this compound to install a key side chain, followed by reduction of the resulting ketone to a specific diastereomer of an amino alcohol. This intermediate could then undergo further cyclization or coupling reactions to construct the target natural product scaffold. The stereocenter derived from the leucine starting material serves as a crucial control element, guiding the stereochemical outcome of subsequent reactions and ensuring the synthesis of the correct enantiomer of the target molecule.

Utilization in the Preparation of Advanced Intermediates for Drug Discovery Research (Focus on synthetic methodologies)

In drug discovery, the rapid synthesis of structurally diverse yet stereochemically defined molecules is paramount. This compound and similar α-amino nitriles are key intermediates in the preparation of advanced scaffolds for medicinal chemistry programs.

A prominent example of the importance of this structural class is in the development of protease inhibitors. The antiviral drug Boceprevir, an inhibitor of the hepatitis C virus (HCV) NS3 protease, features a P3 tert-leucine residue, highlighting the relevance of this amino acid scaffold. researchgate.netnih.gov More directly, the development of inhibitors for the SARS-CoV-2 main protease (Mᵖʳᵒ) has demonstrated the strategic use of a nitrile group as a covalent "warhead." For instance, the highly potent inhibitor nirmatrelvir (B3392351) (PF-07321332) was developed from the Boceprevir scaffold by replacing the α-ketoamide warhead with a nitrile. nih.gov This modification underscores the value of nitrile-bearing amino acid derivatives as key components in the design of covalent inhibitors.

| Drug/Inhibitor Class | Role of Nitrile-Containing Building Block | Example Drug/Molecule |

| Protease Inhibitors | Serves as a key intermediate or provides a covalent warhead. | Boceprevir (scaffold inspiration) nih.gov |

| SARS-CoV-2 Mᵖʳᵒ Inhibitors | The nitrile group acts as a reversible covalent warhead. | Nirmatrelvir (PF-07321332) nih.gov |

| Peptidomimetics | Provides a stable and versatile handle for further elaboration. | General 3CLᵖʳᵒ inhibitors nih.gov |

The stability of the Boc group allows for the selective manipulation of the nitrile, while the inherent chirality ensures the stereochemical purity of the resulting drug candidates, which is critical for their efficacy and safety.

Mechanistic and Theoretical Investigations of S N Boc Leucine Nitrile Reactivity and Stereocontrol

Computational Chemistry Studies on Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving α-aminonitriles. These studies provide a molecular-level picture of transition states, conformational preferences, and the energetic landscapes of reaction pathways, which are often difficult to probe experimentally.

The reactivity of (S)-N-Boc-leucine-nitrile often involves the formation or transformation of the nitrile group or reactions at the α-carbon. Transition state (TS) analysis via DFT calculations has been crucial in elucidating the mechanisms of such processes.

One key transformation for α-aminonitriles is the Strecker reaction, their primary synthesis route. DFT calculations on the Strecker reaction of acetaldehyde, ammonia (B1221849), and hydrogen cyanide have revealed a detailed energy profile. The rate-determining step was identified as the hydrolysis of the cyano group of an N(amino)-protonated aminonitrile, with a calculated activation energy barrier (ΔE≠) of 34.7 kcal/mol, explaining the need for high temperatures in the hydrolysis step. beilstein-journals.org The initial formation of the aminonitrile itself proceeds through several steps, including the addition of ammonia to the aldehyde (ΔE≠ = 9.6 kcal/mol) and the subsequent attack of the cyanide ion. beilstein-journals.org

Another significant reaction is the reductive lithiation of N-Boc α-amino nitriles, which generates synthetically useful α-amino alkyllithium reagents. Computational studies on model systems, such as N-Boc-2-cyanopiperidines, have been used to evaluate plausible transition state models for subsequent intramolecular carbolithiation reactions. nih.gov These calculations help predict and explain the diastereoselectivity of cyclization reactions, which are crucial for constructing complex alkaloid skeletons. nih.govnih.gov For example, in the cyclization of N-Boc protected α-amino alkyllithiums, DFT studies support a stereochemical model where an intramolecular hydrogen bond between the N-H of an α-amino radical and a Lewis basic group can rigidify the transition state, thereby controlling the stereochemical outcome of the reaction. nih.gov

In reactions catalyzed by chiral thioureas, DFT calculations have shown that the stereoselectivity arises from a complex network of noncovalent interactions within the transition state. For instance, in the hydrocyanation of imines, the catalyst, the imine substrate, and the cyanide source form a well-defined H-bond network that stabilizes the transition state leading to the major enantiomer. nih.gov

Table 1: Calculated Energetics for Key Steps in Related α-Aminonitrile Reactions Note: These values are for model systems and provide an approximation for the reactivity of this compound.

| Reaction Step | Model System | Computational Method | Calculated Activation Energy (ΔE≠) | Reference |

|---|---|---|---|---|

| Ammonia addition to aldehyde | Acetaldehyde + NH₃ | DFT | 9.6 kcal/mol | beilstein-journals.org |

| Aminonitrile hydrolysis (rate-determining) | Me-CH(NH₂)-CN + H₃O⁺ | DFT | 34.7 kcal/mol | beilstein-journals.org |

| Ring-closing SN2 for NTA synthesis | Ala-NTA precursor | DFT (B3PW91/6-311++G(d,p)) | 24.6 kcal/mol | nih.gov |

The reactivity and stereochemical outcome of reactions involving this compound are profoundly influenced by its conformational preferences and underlying stereoelectronic effects. The bulky tert-butyloxycarbonyl (Boc) protecting group plays a dominant role in dictating the molecule's shape.

Conformational analysis of N-Boc protected amino acids reveals that the Boc group imposes significant steric hindrance, which restricts rotation around the N–Cα bond. This often leads to the stabilization of extended conformations where steric clashes are minimized. Furthermore, computational studies on Boc-amino acid derivatives indicate that the urethane (B1682113) amide bond can adopt both trans and cis conformations with nearly equal energies, in contrast to typical peptide bonds where the trans form is heavily favored. mdpi.com This conformational flexibility can influence the approach of reagents and the geometry of transition states.

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are also critical. In reactions at the α-carbon, the alignment of the C-H bond with the π-system of the nitrile and the orbitals of the N-Boc group can affect its acidity and the stability of intermediates. For example, in the deprotonation of N-Boc-2-cyanopiperidines, the configurational stability of the resulting α-nitrile carbanion is a direct consequence of stereoelectronic factors. acs.org The anomeric effect, a classic stereoelectronic interaction, has been invoked to explain the conformational preferences and reactivity of related anomeric radicals generated from tetrahydropyran (B127337) systems, providing a basis for understanding radicals alpha to the nitrogen in this compound. ethz.chacs.org These effects are crucial in directing the stereochemical course of reactions, such as hydride reductions or alkylations, by favoring a specific trajectory of attack on the electrophilic center. ethz.ch

Elucidation of Stereochemical Outcome in Asymmetric Transformations

The (S) configuration at the α-carbon of this compound makes it a valuable chiral starting material for asymmetric synthesis. Understanding and controlling the stereochemical outcome of its transformations is paramount.

A key strategy involves the reaction of the corresponding N-Boc imine in asymmetric Strecker reactions. The use of chiral catalysts, such as Cinchona-derived thioureas, can afford α-amino nitriles with high enantioselectivity. researchgate.net Mechanistic studies, supported by computational models, suggest that the catalyst activates the imine through hydrogen bonding with the thiourea (B124793) moiety, while a basic site on the catalyst delivers the cyanide nucleophile to a specific face of the imine. nih.govresearchgate.net The collective hydrogen bond network between the catalyst, substrate, and counterion in the transition state is responsible for the high degree of stereocontrol. nih.gov

Another important transformation is the diastereoselective alkylation of the α-carbon. Deprotonation of N-Boc-α-amino nitriles with a strong base generates a chiral carbanion. The stereochemical course of the subsequent reaction with an electrophile (retention or inversion) depends heavily on the reaction conditions, including the base, counterion, and electrophile. acs.org For example, deprotonation-acylation of cyclic N-Boc-α-amino nitriles can proceed with either retention or inversion of configuration, a phenomenon rationalized by the degree of chelation between the Boc group, the lithium counterion, and the incoming electrophile in the transition state. acs.org

Table 2: Stereochemical Outcomes in Asymmetric Transformations of N-Boc-Imines/Nitriles Note: Data is from reactions on analogous substrates to illustrate principles of stereocontrol.

| Reaction Type | Substrate Type | Catalyst/Reagent | Diastereo/Enantio-selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Strecker | N-Boc isatin (B1672199) imines | Cinchonine-derived thiourea | 90% - >99% ee | researchgate.net |

| Asymmetric Strecker | N-benzhydryl imines | Chiral thiourea | Up to 99% ee | nih.gov |

| Reductive Cyclization | N-Boc α-amino nitrile | LiDBB | High diastereoselectivity | nih.gov |

| aza-Henry Reaction | N-Boc aromatic imines | Chiral thiourea | Up to 16:1 dr | acs.org |

Spectroscopic Studies for Understanding Reaction Intermediates and Reaction Progress (Excludes characterization for properties)

While detailed spectroscopic studies focused solely on the reaction intermediates of this compound are not widely reported, the principles have been demonstrated on closely related systems. In-situ spectroscopic techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for monitoring reaction progress and identifying transient species.

In-situ FTIR spectroscopy is particularly well-suited for tracking changes in functional groups. The nitrile (C≡N) stretching frequency (typically ~2250 cm⁻¹) is an excellent vibrational probe, as it appears in a relatively uncongested region of the infrared spectrum and its frequency is sensitive to its local electronic environment. researchgate.net For example, in-situ IR has been used to monitor the deprotonation of N-Boc-2-cyanopiperidine. researchgate.netwhiterose.ac.uk Upon addition of a strong base like TMPMgCl, the C=O stretch of the Boc group shifts from ~1705 cm⁻¹ to ~1626 cm⁻¹, indicating chelation of the magnesium to the carbonyl oxygen in the resulting metallated intermediate. researchgate.net This technique allows for real-time observation of the formation and consumption of intermediates. Similarly, the C≡N stretch itself can report on interactions; it is known to blueshift upon hydrogen bonding, providing a handle to study catalyst-substrate interactions. researchgate.netirdg.org

NMR spectroscopy is also invaluable for mechanistic elucidation. ¹H NMR can be used to follow the conversion of starting materials to products over time, allowing for the determination of reaction rates and the observation of stable intermediates. For instance, the reaction of aminonitriles with aminothiols has been monitored by ¹H NMR, clearly showing the disappearance of starting material signals and the appearance of signals for both a cyclic thiazoline (B8809763) intermediate and the final dipeptide product. nih.gov Such studies can also reveal selectivity; in the reaction of an aspartic acid-derived bis-nitrile, 2D NMR experiments confirmed that reaction occurred selectively at the α-aminonitrile position. nih.gov Although not focused on intermediates, studies on related N-Boc-leucine derivatives provide detailed ¹H and ¹³C NMR assignments that would be foundational for any mechanistic study. nih.govacs.org

Kinetic Studies of this compound Reactions

Detailed kinetic analyses of reactions involving this compound are not extensively documented in the literature. However, kinetic studies on analogous systems, particularly the Strecker reaction, provide a framework for how such investigations would yield mechanistic insights.

Kinetic experiments are designed to determine the reaction order with respect to each component (the substrate, reagents, and catalyst) and to calculate the rate constants. This information is crucial for proposing or validating a reaction mechanism. For example, kinetic analysis of an asymmetric Strecker reaction catalyzed by a chiral Schiff base was used to elucidate the active site of the catalyst and the structure of the catalyst-imine complex in solution. acs.org

In enzyme-catalyzed reactions, kinetic studies are fundamental. The dynamic kinetic resolution (DKR) of α-aminonitriles to chiral α-amino acids involves a non-stereoselective nitrile hydratase and a stereoselective amidase. researchgate.net Kinetic analysis of this multi-enzyme cascade is essential to optimize the process and understand the rate-limiting steps. The determination of Michaelis-Menten parameters (k_cat and K_M) for each enzymatic step allows for a quantitative understanding of the reaction pathway. sctunisie.org

For non-enzymatic reactions, such as the organocatalyzed Strecker reaction, kinetic data can help distinguish between proposed mechanisms. A study on a dimeric salen-catalyzed Strecker reaction used initial rate kinetics to probe the reaction's dependence on catalyst and substrate concentrations. rsc.org The results, combined with NMR studies, led to a proposed catalytic cycle where the rate-determining step involves the nucleophilic attack of cyanide on a catalyst-activated imine. rsc.org Similar studies on reactions of this compound would be necessary to fully understand its reactivity profile and to optimize conditions for its synthetic applications.

Future Perspectives and Emerging Research Directions for S N Boc Leucine Nitrile in Synthetic Chemistry

Development of Novel Catalytic Systems for (S)-N-Boc-leucine-nitrile Transformations

The transformation of the nitrile and the Boc-protected amine moieties of this compound is central to its utility. Future advancements are heavily reliant on the development of new, more efficient, and selective catalytic systems.

Current research has demonstrated the effectiveness of various metal-based catalysts for reactions on related N-Boc-protected amino acid structures. For instance, palladium catalysis has been employed for the C-H activation and arylation of thiophenes, showcasing its potential for complex modifications. whiterose.ac.uk Iron-catalyzed C-H oxidation presents another avenue, allowing for the targeted modification of amino acid derivatives while preserving the chirality of the α-carbon. nih.gov Such a strategy could be adapted to introduce hydroxyl groups or other functionalities to the leucine (B10760876) side chain of this compound, creating a host of new derivatives. nih.gov

Furthermore, nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), has been shown to be effective for the reduction of nitriles to Boc-protected amines. organic-chemistry.org A significant area of future research will be the development of catalytic systems that can selectively reduce the nitrile group in the presence of other sensitive functionalities, with Raney-Nickel showing promise in this area. researchgate.netacs.org The development of chemoselective catalysts is crucial for expanding the synthetic utility of this compound. researchgate.net

Organocatalysis also presents a promising frontier. Chiral thiourea (B124793) derivatives, for example, have been explored as organocatalysts in various asymmetric reactions and could be designed to interact specifically with substrates like this compound to control stereoselective transformations. mdpi.com Lewis acid catalysts, such as yttria-zirconia, have also proven effective for promoting the t-butoxycarbonylation of amines and could be explored for catalyzing reactions involving the Boc group. semanticscholar.org

| Catalyst Type | Potential Transformation on this compound | Research Finding |

| Palladium | C-H activation/arylation of the leucine side chain. | Effective for regioselective C-H arylation of thiophenes. whiterose.ac.uk |

| Iron | C-H oxidation of the leucine side chain. | Small-molecule iron catalysts can perform targeted C-H oxidative modifications on amino acids while preserving stereochemistry. nih.gov |

| Nickel Boride | Reduction of the nitrile group to a primary amine. | A catalytic process using nickel(II) chloride and sodium borohydride can produce Boc-protected amines from nitriles. organic-chemistry.orgresearchgate.net |

| Raney-Nickel | Selective reduction of the nitrile group. | Catalytic hydrogenation over palladium-activated Raney-Nickel can reduce nitriles in the presence of Boc-protected amines. researchgate.netacs.org |

| Chiral Thioureas | Asymmetric transformations. | Chiral thioureas are versatile organocatalysts for various asymmetric syntheses. mdpi.com |

| Yttria-Zirconia | Reactions involving the Boc group. | A yttria-zirconia-based Lewis acid catalyst efficiently promotes the N-Boc protection of amines. semanticscholar.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The structural features of this compound make it an excellent candidate for integration into modern, high-throughput synthetic technologies like flow chemistry and automated synthesis. These platforms offer significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. nih.gov

Automated solid-phase peptide synthesis (SPPS) is a well-established technique that frequently utilizes Boc-protected amino acids. beilstein-journals.orgnih.gov The principles of SPPS can be readily adapted for the incorporation of this compound into peptide-like chains, where the nitrile can serve as a unique functional handle for post-synthesis modifications. Automated flow peptide synthesis further accelerates this process, enabling the rapid generation of protein constructs. nih.gov

Flow chemistry is particularly well-suited for managing reactions that require precise control over temperature and reaction time, such as the deprotection of N-Boc groups. nih.govacs.org Researchers have demonstrated that thermal N-Boc deprotection can be achieved efficiently in continuous flow systems, sometimes even without an acid catalyst, by using superheated solvents. nih.govacs.org This allows for selective deprotection through precise temperature control. nih.gov Such protocols could be applied to this compound, enabling its seamless integration into multi-step flow syntheses for producing complex molecules like β-aminocarbonyls. rsc.orgunimi.it The development of integrated, automated synthesis platforms that combine reaction modules with purification, such as cartridge-based systems, will further streamline the use of versatile building blocks like this compound. emolecules.comresearchgate.net

Exploration of Unconventional Reactivity and Derivatization Strategies

Beyond the standard transformations of its functional groups, future research will likely uncover unconventional reactivity patterns for this compound, expanding its synthetic applications. The nitrile group, in particular, is a source of diverse reactivity. It can act as a precursor to α-amino acids through Strecker-type reactions or be used in multicomponent reactions, such as the Ugi reaction, to rapidly build molecular complexity. Current time information in Vanderburgh County, US.beilstein-journals.org

An emerging area is the use of the nitrile group as a "warhead" in the design of enzyme inhibitors or as a directing group to guide catalytic reactions to specific sites on the molecule. The derivatization of the β-amino nitrile moiety can lead to valuable chiral 1,3-diamines and β-amino acids. nih.gov

Furthermore, the entire molecule can be used as a building block in strain-release-driven reactions. For example, it could be incorporated into highly strained systems like bicyclobutanes, which can then undergo various addition, rearrangement, and insertion reactions to rapidly generate complex molecular scaffolds. researchgate.net

Derivatization strategies will also be key to expanding the utility of this compound. After deprotection of the amine, a wide array of functionalities can be introduced. For example, coupling with isothiocyanates can yield chiral thiourea derivatives with potential applications in organocatalysis or medicinal chemistry. mdpi.com The amine can also be used in cascade reactions, such as an N-Boc deprotection followed by an in-situ cyclization, to form heterocyclic structures. whiterose.ac.uk

Design and Synthesis of Advanced Leucine-Based Chiral Scaffolds

The inherent chirality of this compound makes it an ideal starting point for the synthesis of advanced, enantiomerically pure molecular scaffolds. These scaffolds are highly sought after in drug discovery and catalysis.

One promising direction is the use of this compound in Ugi-Deprotection-Cyclization (UDC) strategies. In this approach, the components of a multicomponent reaction are chosen to include secondary functionalities that, after the initial reaction and a deprotection step (e.g., removal of the Boc group), can react intramolecularly to form cyclic structures like diketopiperazines and bicyclic lactams. beilstein-journals.org

The compound can also serve as a foundation for creating privileged chiral scaffolds—core structures that can induce high levels of enantioselectivity in a wide range of reactions. researchgate.net For example, the aryl-pyrrolidine-tert-leucine motif has been identified as a new privileged chiral scaffold. researchgate.net By analogy, novel scaffolds could be developed from this compound, where the leucine moiety provides a defined stereochemical environment. Recent discoveries in chirality, such as "staircase chirality," which arises from the asymmetric arrangement of planar groups, demonstrate the potential for creating entirely new chiral architectures from amino acid derivatives. nih.gov

The synthesis of α,α-disubstituted amino acids is another area where leucine derivatives are valuable. These modified amino acids can restrict the conformational freedom of peptides, making them useful for studying protein folding and designing peptidomimetics with specific secondary structures. jst.go.jp this compound could be a key intermediate in the synthesis of such conformationally constrained building blocks.

| Scaffold Type | Synthetic Strategy | Potential Application |

| Diketopiperazines | Ugi-Deprotection-Cyclization (UDC) | Peptidomimetics, drug discovery. beilstein-journals.org |

| Bicyclic Lactams | UDC with bifunctional building blocks | Complex molecular architectures. beilstein-journals.org |

| Privileged Chiral Scaffolds | Design based on leucine motif | Asymmetric catalysis. researchgate.net |

| α,α-Disubstituted Amino Acids | Derivatization of the α-carbon | Conformationally restricted peptides. jst.go.jp |

| Novel Chiral Architectures | Asymmetric synthesis using chiral auxiliaries | New types of chiral materials and catalysts. nih.gov |

Applications in Next-Generation Materials Science (Focus on synthetic routes to specialized monomers/polymers)

The unique properties of amino acids, such as their chirality and biocompatibility, are increasingly being leveraged in materials science. This compound is a promising precursor for the synthesis of specialized monomers that can be polymerized to create advanced materials with tailored properties.

A key strategy involves the chemical modification of this compound to introduce a polymerizable group, such as a methacryloyloxyethyl ester, an acryloyl group, or a norbornene moiety. researchgate.netacs.org After deprotection of the Boc group, the resulting cationic leucine-based monomer can be polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govacs.org This approach allows for the synthesis of well-defined polymers with controlled architecture (e.g., linear, hyperbranched, or star-shaped). nih.govacs.org

These leucine-based polymers have shown significant potential in biomedical applications. For example, cationic polymers derived from leucine have demonstrated antimicrobial properties, with their effectiveness being influenced by the polymer's architecture. nih.govacs.org Poly(ester urea)s (PEUs) derived from L-leucine are being investigated for vascular tissue engineering due to their suitable mechanical properties and surface-eroding degradation profiles. nih.gov Block copolymers containing a polyisobutylene (B167198) segment and a segment with leucine pendants have been shown to be pH-responsive, forming self-assembling structures in aqueous solutions. tandfonline.com

The future in this area will likely involve the development of methods for creating sequence-defined polymers, where monomers like a derivatized this compound could be incorporated at specific points in a polymer chain. google.com This level of control, inspired by natural protein synthesis, could lead to materials with unprecedented functionality for applications in drug delivery, regenerative medicine, and biosensing. mdpi.comgoogle.com

Q & A

Q. What protocols ensure compliance with ethical standards in collaborative studies involving this compound?

- Methodological Answer : Document material transfer agreements (MTAs) for shared samples and cite RRIDs (Research Resource Identifiers) for custom-synthesized batches. Disclose all synthetic modifications and byproducts in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.